Senkyunolide C
Overview
Description
Senkyunolide C is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butylidene and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senkyunolide C typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzofuran-1-one with butylidene derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Senkyunolide C undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The butylidene moiety can be reduced to form saturated derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Formation of substituted benzofuran compounds with varied functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Senkyunolide C involves its interaction with specific molecular targets and pathways. The hydroxy group and the butylidene moiety play crucial roles in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-butylidene-2-benzofuran-1-one: Lacks the hydroxy group, which may affect its biological activity.
(3Z)-3-butylidene-5-methoxy-2-benzofuran-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its reactivity and applications.
(3Z)-3-butylidene-5-hydroxy-2-benzothiophene-1-one: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.
Uniqueness
Senkyunolide C is unique due to the presence of both the hydroxy group and the butylidene moiety, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENRLOUWSVYIA-WCIBSUBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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